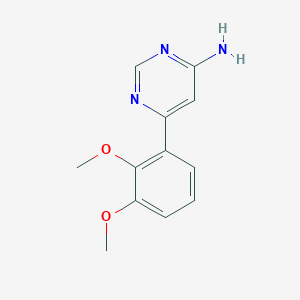
6-(2,3-Dimetoxi fenil)pirimidin-4-amina
Descripción general
Descripción
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial terapéutico
Los derivados de piridopirimidina, que incluyen “6-(2,3-Dimetoxi fenil)pirimidin-4-amina”, han mostrado un potencial terapéutico significativo . Están presentes en fármacos relevantes y se han estudiado ampliamente en el desarrollo de nuevas terapias .
Propiedades anticancerígenas
Se ha encontrado que compuestos similares a “this compound” exhiben potentes propiedades anticancerígenas . Esto los convierte en un área prometedora de estudio para posibles tratamientos contra el cáncer.
Propiedades antibacterianas
Estos compuestos también exhiben propiedades antibacterianas . Esto sugiere que podrían usarse en el desarrollo de nuevos antibióticos u otros tratamientos para infecciones bacterianas.
Propiedades antifúngicas
Además de sus propiedades antibacterianas, también se ha descubierto que estos compuestos tienen propiedades antifúngicas . Esto podría hacerlos útiles en el tratamiento de diversas infecciones fúngicas.
Propiedades antiinflamatorias
Las propiedades antiinflamatorias de estos compuestos podrían hacerlos útiles en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o ciertas enfermedades autoinmunes.
Propiedades moduladoras inmunológicas
Se ha encontrado que estos compuestos tienen propiedades moduladoras inmunológicas . Esto sugiere que potencialmente podrían utilizarse para modular la respuesta inmunitaria en ciertas afecciones, como enfermedades autoinmunes o alergias.
Propiedades antivirales
Las pirido[2,3-d]pirimidinas, una clase de compuestos que incluye “this compound”, se ha descubierto que tienen propiedades antivirales . Esto sugiere posibles aplicaciones en el tratamiento de infecciones virales.
Propiedades antidiabéticas
Los farmacóforos de 2-aminopirimidina, que incluyen “this compound”, han mostrado propiedades antidiabéticas . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and proteins, including aurora kinase a , Dipeptidyl peptidase 4 , and 5-lipoxygenase .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . They can also interact with their targets, leading to changes in the biochemical pathways .
Biochemical Pathways
For instance, pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Aurora kinase A, an enzyme involved in cell division. 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine inhibits the activity of Aurora kinase A, leading to reduced phosphorylation of the enzyme at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .
Cellular Effects
The effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In human colon cancer cells, it causes cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . This compound also influences cell signaling pathways by inhibiting Aurora kinase A activity, which is crucial for proper cell division and proliferation . Additionally, 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine affects gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to Aurora kinase A, inhibiting its activity and preventing the phosphorylation of the enzyme at Thr283 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding energies of the compound to Aurora kinase A, as determined by in silico docking experiments, range from -16.72 to -11.63 kcal/mol . These interactions highlight the compound’s potential as a therapeutic agent targeting cell division and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term effects observed include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are consistent over time, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied extensively . It has been shown to modulate the activity of key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic flux . These interactions underscore the compound’s potential impact on cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine within cells and tissues are critical factors influencing its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, determining its overall efficacy and potency . Understanding the transport and distribution mechanisms of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine reaches its intended targets, such as Aurora kinase A, to exert its effects . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-(2,3-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBYCXGGNDQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)


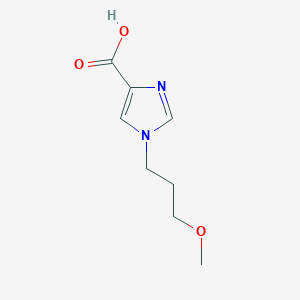
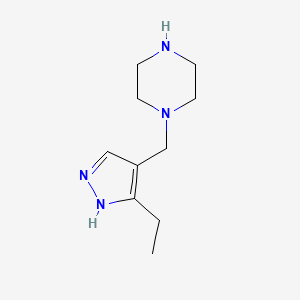
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
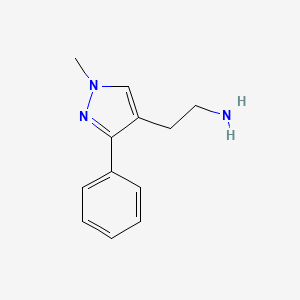

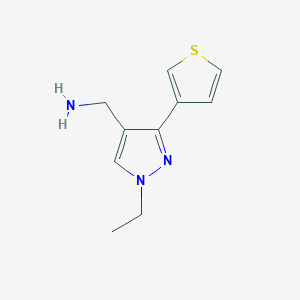

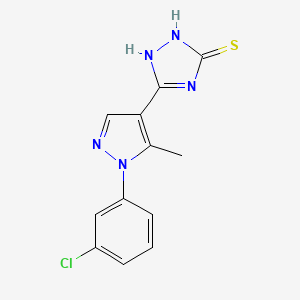

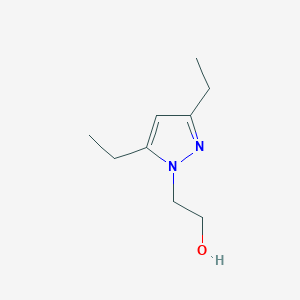
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
